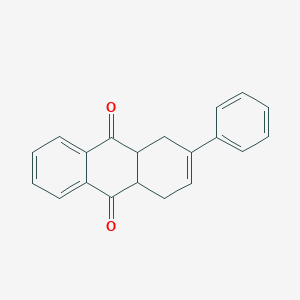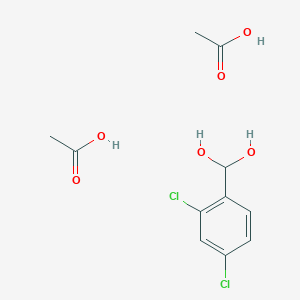
Acetic acid;(2,4-dichlorophenyl)methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2,4-dichlorophenyl)methanediol is a chemical compound with the molecular formula C9H10Cl2O3. It is known for its unique structure, which includes both acetic acid and dichlorophenyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2,4-dichlorophenyl)methanediol typically involves the reaction of 2,4-dichlorophenylmethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2,4-dichlorophenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;(2,4-dichlorophenyl)methanediol is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of acetic acid;(2,4-dichlorophenyl)methanediol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl acetic acid: Similar in structure but lacks the methanediol group.
2,4-Dichlorophenol: Contains the dichlorophenyl group but lacks the acetic acid and methanediol groups.
Uniqueness
Acetic acid;(2,4-dichlorophenyl)methanediol is unique due to its combination of acetic acid and dichlorophenyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
13086-94-7 |
|---|---|
Molecular Formula |
C11H14Cl2O6 |
Molecular Weight |
313.13 g/mol |
IUPAC Name |
acetic acid;(2,4-dichlorophenyl)methanediol |
InChI |
InChI=1S/C7H6Cl2O2.2C2H4O2/c8-4-1-2-5(7(10)11)6(9)3-4;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4) |
InChI Key |
FZGHJOQEAQKCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
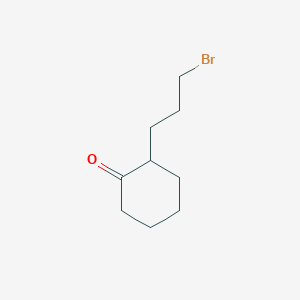
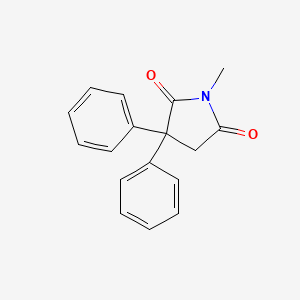
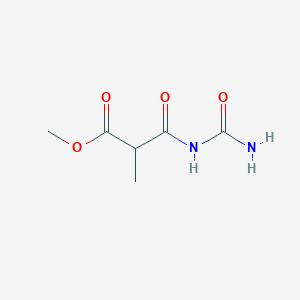
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)

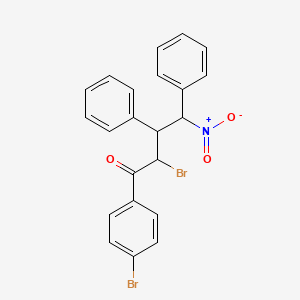
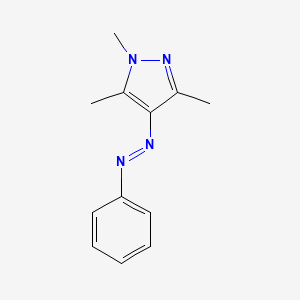
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)

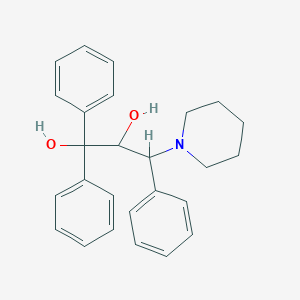
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
